Redoxal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Redoxal discovery and initial characterization

Redoxal Discovery & Initial Characterization

The following table consolidates the core quantitative data and experimental findings from the primary research study.

| Aspect | Description & Data |

|---|---|

| Discovery Context | Identified via a high-throughput screen (HTS) of 307,520 compounds for inhibitors of the HIV-1 Vif-A3G interaction [1]. |

| Screening Assay | Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measuring disruption of binding between GST-Vif and a biotinylated A3G peptide [1]. |

| Antiviral Activity (in PBMCs) | IC₅₀: 1.37 μM against HIV-1Ba-L replication. TC₅₀: >100 μM. Therapeutic Index (TI₅₀): >73 [1]. | | Primary Mechanism | A3G-Dependent: Stabilizes cellular APOBEC3G (A3G) protein levels, increases its incorporation into virions, and augments its antiviral activity. Activity was confirmed to be A3G-dependent [1]. | | Secondary Mechanism | Pyrimidine Biosynthesis Inhibition: A known inhibitor of Dihydroorotate Dehydrogenase (DHODH). Antiviral activity and A3G stabilization were diminished by adding uridine or orotate (pyrimidine synthesis intermediates) [1]. | | Key Experimental Evidence | - TR-FRET dose-response assay confirmed compound activity [1].

- Cell-based assays showed increased A3G protein levels and virion incorporation [1].

- Rescue experiments with uridine/orotate reversed the antiviral effect [1]. |

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are the methodologies for the key experiments cited.

TR-FRET High-Throughput Screening [1]

- Purpose: Identify compounds that inhibit the physical interaction between HIV-1 Vif and the host restriction factor APOBEC3G (A3G).

- Protocol:

- Proteins: A purified GST-tagged Vif protein fragment (amino acids 1-94, containing the A3G binding site) and a synthetic biotinylated A3G peptide (amino acids 110-148, containing the Vif-binding site) are used.

- Detection: The interaction is detected using a Europium (Eu)-labeled anti-GST antibody (donor fluorophore) and Streptavidin-Ulight (acceptor fluorophore).

- FRET Signal: When Vif and A3G bind, the Eu and Ulight are brought close, producing a FRET signal. A compound that disrupts the Vif-A3G interaction reduces this signal.

- The complete HTS results are available in the PubChem database under AID 1117320.

Cell-Based Antiviral Activity Assay [1]

- Purpose: Evaluate the potency and toxicity of hit compounds in a physiologically relevant model.

- Protocol:

- Cell Model: Peripheral Blood Mononuclear Cells (PBMCs) infected with the HIV-1Ba-L strain.

- Treatment: Cells are treated with serially diluted compounds (e.g., this compound).

- Measurement:

- Inhibition (IC₅₀): Measured by the reduction in viral replication.

- Cytotoxicity (TC₅₀): Determined in parallel to calculate the Therapeutic Index (TI₅₀ = TC₅₀ / IC₅₀).

Mechanism of Action Elucidation [1]

- Purpose: Determine how this compound exerts its antiviral effect.

- Protocols:

- A3G Stabilization & Virion Incorporation:

- Western blot analysis is used to measure A3G protein levels in cells treated with this compound versus untreated controls.

- Virion incorporation is assessed by analyzing A3G levels in purified viral particles released from treated cells.

- Pyrimidine Rescue Experiment:

- Cells are treated with this compound in the presence or absence of uridine or orotate, which are intermediates in the de novo pyrimidine synthesis pathway.

- The reversal of this compound's antiviral effect and A3G stabilization by these metabolites confirms its action is linked to inhibition of pyrimidine biosynthesis.

- A3G Stabilization & Virion Incorporation:

Visualizing this compound's Mechanism of Action

The diagram below, generated using DOT language, illustrates the proposed signaling pathway and mechanistic role of this compound in inhibiting HIV-1 replication.

This compound inhibits HIV via DHODH blockade, stabilizing A3G to suppress viral replication.

Research Implications & Future Directions

The initial characterization of this compound positioned it as a compelling host-directed antiviral (HDA) candidate. Its ability to stabilize a potent host restriction factor offers a potential strategy to combat viral escape. Future research directions based on these findings would logically involve:

- Medicinal Chemistry: Optimizing the this compound scaffold to improve its potency, selectivity, and pharmacological properties.

- In Vivo Validation: Testing the efficacy of this compound or its analogs in animal models of HIV infection.

- Broader Antiviral Screening: Evaluating its activity against other viruses that are sensitive to pyrimidine depletion or A3G restriction.

References

Redoxal mechanism of action

Core Mechanisms of Action

Redoxal exerts its effects through two primary, interconnected biological pathways.

Inhibition of De Novo Pyrimidine Biosynthesis

This compound is a characterized inhibitor of the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) [1] [2]. DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the production of uridine monophosphate (UMP)—a precursor for all pyrimidine nucleotides [1].

Kinetics of Inhibition: Studies on recombinant human and rat DHODH indicate that this compound exhibits a mixed-type inhibition pattern. This means it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate and its catalytic rate [2].

Quantitative Inhibition Data: | Parameter | Human DHODH | Rat DHODH | | :--- | :--- | :--- | | Kic (Competitive Inhibition Constant) | 402 nM | 116 nM | | Kiu (Uncompetitive Inhibition Constant) | 506 nM | 208 nM |

Source: [2]. The lower Kic and Kiu values for rat DHODH suggest species-specific differences in inhibitory potency.

Specificity: Importantly, in mitochondrial assays, this compound did not significantly inhibit NADH-induced respiration and had only a marginal effect on succinate-induced respiration. This indicates its effect is relatively specific to DHODH and does not broadly disrupt the mitochondrial electron transport chain at effective concentrations [2].

Augmentation of Innate Antiviral Immunity via A3G Stabilization

A high-throughput screen identified this compound as a compound that inhibits the interaction between the HIV-1 protein Vif and the host restriction factor APOBEC3G (A3G) [1]. This interaction is a critical antiviral axis:

- Physiological Vif-A3G Axis: In HIV-1 infection, the viral infectivity factor (Vif) protein binds to A3G, targeting it for proteasomal degradation. This prevents A3G from being incorporated into new virions and neutralizes its antiviral effect [1].

- A3G's Antiviral Action: A3G is a cytidine deaminase that, when incorporated into virions, induces G-to-A hypermutation in the viral DNA during reverse transcription, effectively crippling the viral genome. It can also inhibit HIV-1 through deamination-independent mechanisms [1].

- This compound's Intervention: By disrupting the Vif-A3G interaction, this compound stabilizes cellular A3G protein levels and increases its incorporation into newly produced virions. This enhances A3G's innate antiviral activity, leading to potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells (PBMCs) with an IC₅₀ as low as 1.37 μM and a TC₅₀ >100 μM, indicating a favorable therapeutic window [1].

The diagram below illustrates this core antiviral mechanism.

This compound inhibits Vif-A3G binding, stabilizing A3G and enabling its packaging into virions to block HIV-1 replication.

Integration of Dual Mechanisms

Research suggests that the two primary mechanisms are functionally linked. The antiviral activity of this compound and its stabilization of A3G were diminished when cells were treated with uridine or orotate, which are intermediates in the pyrimidine biosynthesis pathway [1]. This rescue experiment indicates that inhibition of de novo pyrimidine biosynthesis is upstream of A3G stabilization, suggesting that pyrimidine pool depletion or a related metabolic signal creates a cellular environment that favors the stabilization of A3G or enhances its antiviral function.

The following diagram integrates these findings into a unified signaling and metabolic pathway.

Proposed unified mechanism: this compound inhibits DHODH and disrupts Vif-A3G interaction; pyrimidine intermediate supplementation reverses A3G-mediated effects.

Summary of Key Experimental Data

The table below summarizes quantitative findings from pivotal studies on this compound.

| Assay / Parameter | System | Finding / Value | Significance |

|---|---|---|---|

| TR-FRET HTS [1] | GST-Vif / Biotin-A3G peptide | Hit compound identified | Confirmed direct inhibitor of Vif:A3G protein-protein interaction. |

| Antiviral Activity (IC₅₀) [1] | Human PBMCs, HIV-1Ba-L | 1.37 μM | Potent inhibition of viral replication in primary cells. |

| Cytotoxicity (TC₅₀) [1] | Human PBMCs | >100 μM | High therapeutic index indicates low cytotoxicity at effective doses. |

| DHODH Inhibition (Kic) [2] | Recombinant Human Enzyme | 402 nM | Mixed-type, non-competitive inhibition with high potency. |

| Rescue Experiment [1] | PBMCs + Uridine/Orotate | Diminished antiviral activity | Links pyrimidine biosynthesis inhibition to A3G-dependent antiviral effect. |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies cited in the literature.

TR-FRET High-Throughput Screening (HTS) Assay

This assay was used to identify this compound as an inhibitor of the Vif-A3G interaction [1].

- Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay detects the binding between two tagged proteins. Inhibition reduces the FRET signal.

- Proteins:

- GST-Vif (1-94 aa): A purified protein fragment containing the A3G-binding domain of Vif, tagged with Glutathione-S-Transferase (GST).

- Biotinylated A3G peptide (110-148 aa): A synthetic peptide encompassing the Vif-binding domain of A3G, tagged with biotin.

- Detection System:

- Donor: Europium (Eu)-labeled anti-GST antibody.

- Acceptor: Streptavidin-conjugated ULight dye.

- Procedure:

- Incubate GST-Vif and biotin-A3G peptide in the presence or absence of test compounds (like this compound).

- Add the Eu-anti-GST and Streptavidin-ULight detection mix.

- If Vif and A3G bind, the Eu and Ulight are brought close, producing a FRET signal upon excitation.

- Measure the emission ratio (acceptor/donor). A reduction in this ratio indicates successful inhibition of the Vif-A3G interaction.

- Library Screened: 307,520 compounds [1].

Cell-Based Antiviral and Viability Assays

- Cell Model: Primary human Peripheral Blood Mononuclear Cells (PBMCs) [1].

- Virus Strain: HIV-1Ba-L, an R5-tropic strain that infects primary cells like macrophages [1].

- Infection and Treatment: PBMCs are infected with HIV-1Ba-L and treated with serial dilutions of this compound.

- Readout for Antiviral Activity (IC₅₀): Measurement of viral replication, typically by quantifying p24 antigen levels in the culture supernatant via ELISA.

- Readout for Cytotoxicity (TC₅₀): Assessment of cell viability using a standard assay like MTT or XTT, which measures metabolic activity. The TC₅₀ is the concentration that reduces cell viability by 50%.

Research Implications and Future Directions

The dual mechanism of this compound positions it as a compelling lead compound for novel therapeutic strategies.

- Novel Antiretroviral Target: It validates the Vif-A3G axis as a druggable target for HIV-1 therapy, offering a mechanism distinct from current antiretroviral classes [1].

- Host-Directed Therapy: By targeting a host enzyme (DHODH) and a host restriction factor (A3G), this compound represents a host-directed therapy (HDT) approach. This could potentially present a higher genetic barrier to the development of viral resistance [1].

- A3G-Independent Activity: The presence of some antiviral activity even in the absence of A3G suggests this compound may have additional, yet-to-be-defined mechanisms, warranting further investigation [1].

- Broader Therapeutic Potential: Given the role of DHODH in proliferating cells and the immune system, and the involvement of redox signaling in various diseases, the principles uncovered by studying this compound could inform research in oncology, virology (beyond HIV), and immunology [3] [4] [5].

References

- 1. This compound, an Inhibitor of De Novo Pyrimidine Biosynthesis ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a new leadstructure for dihydroorotate ... [sciencedirect.com]

- 3. Small-molecule redox modulators with anticancer activity [sciencedirect.com]

- 4. Redox signaling at the crossroads of human health and disease [pmc.ncbi.nlm.nih.gov]

- 5. Redox-Based Targeting of Signaling Pathways as a ... [mdpi.com]

Kinetic Parameters of Redoxal Inhibition

The table below summarizes the quantitative kinetic data for Redoxal's inhibition of dihydroorotate dehydrogenase (DHODH), as reported in the foundational study [1].

| Parameter | Human DHODH | Rat DHODH |

|---|---|---|

| Inhibition Mode | Non-competitive | Non-competitive |

| Competitive Inhibition Constant (Kic) | 402 nM | 116 nM |

| Uncompetitive Inhibition Constant (Kiu) | 506 nM | 208 nM |

Experimental Protocol for Kinetic Study

The following methodology details how the kinetic parameters for this compound were established [1].

- Enzyme Sources: The study used both isolated mitochondria and purified recombinant human and rat DHODH enzymes.

- Inhibition Assay: The mode of kinetic interaction was determined by analyzing the enzyme's reaction rate in the presence of varying concentrations of both its natural substrate and this compound.

- Data Analysis: The pattern of inhibition was identified by fitting the kinetic data to established enzyme inhibition models. The results consistently showed a non-competitive inhibition pattern for both human and rat enzymes. In this mode, this compound binds to an enzyme site distinct from the substrate binding site, as indicated by the defined constants for competitive (Kic) and uncompetitive (Kiu) inhibition [1].

- Mitochondrial Respiration Specificity: To confirm that this compound's effect was specific to DHODH and did not generally disrupt mitochondrial function, its impact on respiration was tested.

- NADH-induced respiration was not inhibited.

- A marginal effect was observed on succinate-induced respiration.

- This contrasts with other inhibitors like atovaquone, which showed significant inhibition of these pathways, highlighting this compound's selectivity for DHODH [1].

The Current Landscape of DHODH Inhibitor Research

While this compound served as an important lead structure, recent research has focused on other compounds with potentially superior profiles. The table below compares key DHODH inhibitors.

| Inhibitor Name | Inhibition Mode | Key Context & Findings |

|---|---|---|

| This compound | Non-competitive [1] | Early lead structure; species-dependent potency (more potent against rat enzyme). |

| Teriflunomide | Competitive (with ubiquinone) [2] | FDA-approved for multiple sclerosis; used as a reference inhibitor in recent studies [2]. |

| Brequinar | Not fully specified | Classical inhibitor; clinical use limited by toxicity (e.g., myelosuppression) [3] [4]. |

| Compound 11 | Not fully specified | A 2025 novel inhibitor; superior broad-spectrum antiviral activity vs. Teriflunomide [2]. |

| NK-A 17E-233I | Pure/Partial Competitive (with DHO) [3] | A 2025 novel cancer therapy candidate; distinct binding mode from classical inhibitors [3]. |

| Meds433 | Not fully specified | A potent inhibitor; induces apoptosis and cell cycle arrest in leukemia cells [4]. |

DHODH Inhibition and Therapeutic Pathways

DHODH is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition depletes the cellular pool of pyrimidine nucleotides, which is particularly detrimental to rapidly dividing cells like immune cells, cancer cells, or virus-infected cells [2] [3] [4]. The following diagram illustrates the mechanism of DHODH inhibition and its downstream effects on different cellular processes.

> The biochemical pathway of DHODH shows how inhibition blocks pyrimidine synthesis, affecting processes that rely on rapid nucleotide production.

Experimental Workflow for DHODH Inhibitor Discovery

Modern drug discovery, as seen in recent studies for compounds like NK-A 17E-233I [3] and Compound 11 [2], integrates computational and experimental methods. The following diagram outlines this multi-step process.

> A generalized modern workflow for discovering and validating new DHODH inhibitors, from initial screening to mechanistic studies.

Key Insights for Researchers

- This compound's Historical Significance: this compound represented an early "lead structure" with a documented non-competitive mechanism, differentiating it from later competitive inhibitors like Teriflunomide [1]. Its species-dependent potency (greater for rat DHODH) is an important consideration for translational research.

- Contemporary Focus: Current research, as evidenced by two 2025 publications, is actively developing new chemotypes [2] [3]. The field is moving beyond classical inhibitors to discover compounds with novel binding modes and improved therapeutic windows, particularly for oncology and broad-spectrum antiviral applications.

- Expanding Therapeutic Roles: Beyond immunology and cancer, DHODH inhibition is being explored in novel contexts, such as regulating ferroptosis (a type of iron-dependent cell death) in neurological injury models [5].

References

- 1. This compound as a new lead structure for dihydroorotate ... [pubmed.ncbi.nlm.nih.gov]

- 2. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. NK-A 17E-233I: a novel competitive inhibitor of human ... [jeccr.biomedcentral.com]

- 4. Dihydroorotate dehydrogenase inhibition reveals ... [pmc.ncbi.nlm.nih.gov]

- 5. Dihydroorotate dehydrogenase regulates ferroptosis in ... [pmc.ncbi.nlm.nih.gov]

Redoxal and Its Inhibition of Dihydroorotate Dehydrogenase (DHOdehase)

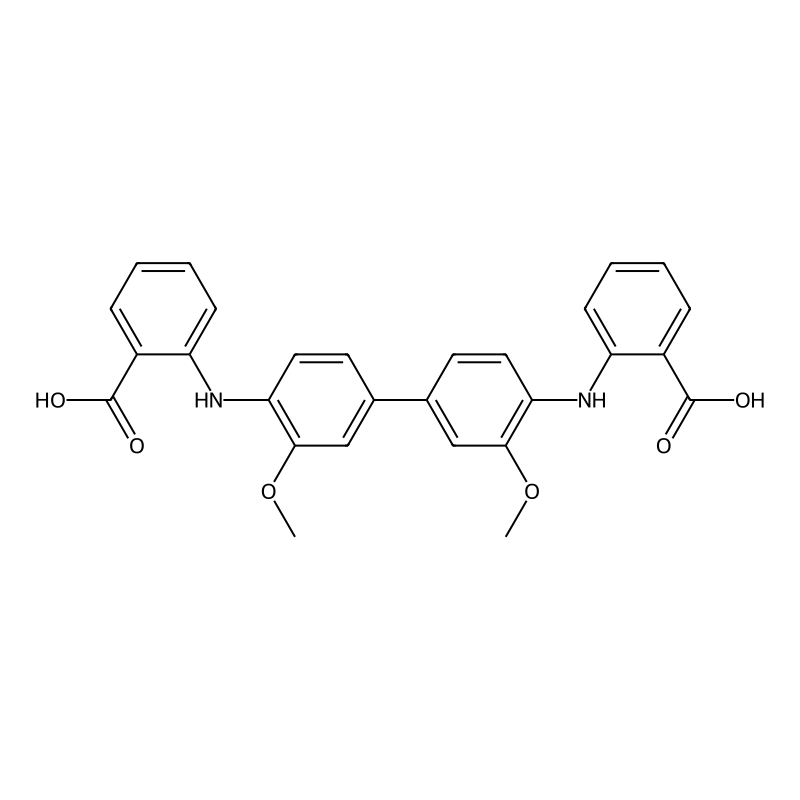

Redoxal (2,2'-[3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)diimino]bis-benzoic acid) is identified as a lead structure for inhibitors of the mitochondrial enzyme dihydroorotate dehydrogenase (DHOdehase; EC 1.3.99.11) [1] [2]. This enzyme is a recognized target for anti-proliferative, immunosuppressive, and anti-parasitic agents because it catalyzes a crucial step in the de novo pyrimidine biosynthesis pathway [1].

The pattern of enzyme inhibition by this compound is distinct from other inhibitor classes, such as cinchoninic, isoxazol, and naphthoquinone derivatives [1]. Kinetic studies on the purified recombinant enzyme have determined that this compound acts as a non-competitive inhibitor [1] [2]. The table below summarizes the quantitative kinetic data for this compound's inhibition:

| Species | Inhibition Type | Kic (nM) | Kiu (nM) |

|---|---|---|---|

| Human DHOdehase | Non-competitive | 402 | 506 |

| Rat DHOdehase | Non-competitive | 116 | 208 |

Kic: competitive inhibition constant; Kiu: uncompetitive inhibition constant. In non-competitive inhibition, both constants are relevant as the inhibitor can bind to both the enzyme and the enzyme-substrate complex [1] [2].

A significant finding is that the characteristic species-related differences in inhibition found with other DHOdehase compounds are less pronounced with this compound, though they are still present, as evidenced by the different Kis for human and rat enzymes [1] [2].

Experimental Evidence and Methodologies

The key findings on this compound's mechanism are primarily derived from in vitro kinetic studies using isolated systems.

Kinetic Analysis with Purified DHOdehase

The core mechanism of action was elucidated using purified recombinant human and rat DHOdehase [1] [2].

- Procedure: The enzymatic activity was measured, likely by monitoring the production of orotate from dihydroorotate (DHO). Initial reaction rates were determined at various concentrations of both the substrate (DHO) and the inhibitor (this compound).

- Data Analysis: The data was analyzed using Lineweaver-Burk plots or other kinetic models. The results showed that this compound decreased the maximum velocity (Vmax) of the reaction without significantly altering the Michaelis constant (Km) for the substrate. This pattern is diagnostic of non-competitive inhibition, indicating that this compound binds to an allosteric site on the enzyme, distinct from the active site [1] [2].

Mitochondrial Respiration Assays

To assess the selectivity of this compound and rule out non-specific effects on mitochondrial function, its impact was tested on isolated mitochondria [1] [2].

- Procedure: Mitochondrial respiration was induced using different substrates:

- NADH-induced respiration

- Succinate-induced respiration

- DHO-induced respiration (the specific pathway of interest)

- Findings:

- This compound did not inhibit NADH-induced respiration.

- Its effect on succinate-induced respiration was marginal.

- This profile contrasted sharply with other DHOdehase inhibitors like atovaquone and dichloroallyl-lawsone, which significantly impaired these other respiratory pathways. This demonstrates that this compound's effect is more targeted to the DHOdehase step within the mitochondrial electron transport chain [1].

Therapeutic Implications and Species Specificity

The search for DHOdehase inhibitors is a active area in drug discovery, particularly because the enzyme's active site can vary significantly between species, offering a potential therapeutic window.

- Species Specificity: Research has provided "direct evidence that the malarial DHOdehase active site is different from the host enzyme" [3]. While this compound showed less species variation compared to some other inhibitor classes [1], it was still a poor inhibitor of the malarial enzyme (Plasmodium falciparum DHOdehase), with IC50 values 100 to 10,000 times higher than those for mammalian enzymes [3]. This highlights the critical importance of testing inhibitors against the specific target species of interest.

- Redox Balance in Cancer Therapy: Although not specific to this compound, the broader context shows that targeting redox homeostasis is a recognized strategy in cancer therapy [4] [5]. Cancer cells often exist in a state of elevated oxidative stress and can be vulnerable to further redox disruption. DHOdehase, as a mitochondrial enzyme connected to the electron transport chain, sits at a key nodal point in the cellular redox network [4] [6] [5].

Visualizing the Role and Inhibition of DHOdehase

The following diagram illustrates the position of DHOdehase in pyrimidine synthesis and the site of this compound's action, integrating it into the broader context of mitochondrial function.

Diagram 1: this compound inhibits DHOdehase, a key enzyme in pyrimidine synthesis that also links to the mitochondrial electron transport chain.

Conclusion and Future Perspectives

This compound serves as an important lead compound for DHOdehase inhibition due to its potent, non-competitive mechanism and relatively selective action on mitochondrial respiration [1] [2]. Its distinct kinetic profile suggests it binds to a unique allosteric site on the enzyme.

For future research, the principles of Structure-Based Drug Design (SBDD) would be highly applicable [7]. Determining the high-resolution 3D structure of the this compound-DHOdehase complex could reveal the exact allosteric binding site. This knowledge would enable the rational design of next-generation inhibitors with improved potency, species selectivity (e.g., for anti-malarial applications), and optimized drug-like properties.

References

- 1. This compound as a new leadstructure for dihydroorotate ... [sciencedirect.com]

- 2. This compound as a new lead structure for dihydroorotate ... [pubmed.ncbi.nlm.nih.gov]

- 3. Malarial Dihydroorotate Dehydrogenase: SUBSTRATE ... [sciencedirect.com]

- 4. Clinically Evaluated Cancer Drugs Inhibiting Redox ... [pmc.ncbi.nlm.nih.gov]

- 5. Redox-Directed Cancer Therapeutics: Molecular Mechanisms ... [pmc.ncbi.nlm.nih.gov]

- 6. Signaling Pathways Regulating Redox Balance in Cancer ... [pmc.ncbi.nlm.nih.gov]

- 7. - Structure : An Overview Based Drug Design [azolifesciences.com]

Core Mechanism of Action of Redoxal

Redoxal is a synthetic inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway [1]. Its ability to stabilize A3G and exert antiviral activity is linked to this function.

The proposed mechanism, based on the search results, can be summarized as follows:

Figure 1: Proposed mechanism of this compound-induced APOBEC3G stabilization and antiviral activity. The depletion of pyrimidine intermediates, reversed by uridine/orotate treatment, is a key finding that links the inhibition of the biosynthesis pathway to increased A3G stability [1].

Key Experimental Findings and Quantitative Data

The following table summarizes the primary quantitative evidence for this compound's antiviral and A3G-stabilizing effects from the identified study [1]:

| Experimental Model | Key Finding | Quantitative Result | Implication |

|---|---|---|---|

| TR-FRET HTS | Identified as a hit inhibiting Vif:A3G interaction | N/A (Screening Assay) | This compound was initially identified for disrupting the core Vif-A3G protein complex. |

| Antiviral Activity (PBMCs) | Inhibition of HIV-1 replication | IC₅₀ = 1.37 μM | Confirmed potent, direct antiviral effect in primary cells. |

| Cytotoxicity (PBMCs) | Cell viability | TC₅₀ > 100 μM | Suggested a high therapeutic index (TC₅₀/IC₅₀). |

| Mechanism Rescue | Antiviral activity & A3G stabilization | Diminished by uridine/orotate | Linked A3G-dependent antiviral effect to pyrimidine biosynthesis inhibition. |

Detailed Experimental Protocols

The foundational study used a multi-stage pipeline to identify and validate this compound. The high-level workflow is illustrated below, with detailed methodologies for key assays following.

Figure 2: High-level screening and validation workflow for identifying this compound as a Vif:A3G inhibitor and antiviral compound [1].

Primary High-Throughput Screening (TR-FRET Assay)

- Objective: Identify compounds that disrupt the direct interaction between HIV-1 Vif and A3G.

- Protocol:

- Proteins/Peptides: A purified GST-tagged Vif protein fragment (amino acids 1-94) and a synthetic, biotinylated A3G peptide (amino acids 110-148) encompassing the Vif-binding domain are used.

- Detection System: The interaction is detected using an Europium (Eu)-labeled anti-GST antibody (donor) and Streptavidin-conjugated ULight dye (acceptor).

- FRET Signal: When Vif and A3G interact, the Eu and ULight are brought close, producing a time-resolved FRET (TR-FRET) signal. Compounds that inhibit the interaction reduce this signal.

- Library: A total of 307,520 compounds were screened in this assay [1].

Cell-Based Antiviral Activity in PBMCs

- Objective: Evaluate the potency and toxicity of hit compounds in a physiologically relevant model.

- Protocol:

- Cells: Primary human peripheral blood mononuclear cells (PBMCs).

- Infection: Cells are infected with the HIV-1 Ba-L strain.

- Treatment: Infected cells are treated with serial dilutions of this compound.

- Readout:

- Potency (IC₅₀): Measured by a reduction in viral replication (e.g., via p24 antigen production).

- Toxicity (TC₅₀): Measured by cell viability assays (e.g., MTT, XTT) to calculate the therapeutic index [1].

Mechanism Elucidation: A3G Stabilization & Rescue

- Objective: Confirm that the antiviral effect is A3G-dependent and linked to pyrimidine biosynthesis inhibition.

- Protocol:

- A3G Stabilization: Western blot analysis is performed on cell lysates from Vif-expressing cells treated with this compound to demonstrate an increase in steady-state A3G protein levels.

- Virion Incorporation: Western blot analysis of purified viral particles to show increased A3G packaging when producer cells are treated with this compound.

- Pathway Rescue: Co-treatment of infected cells with this compound and pyrimidine biosynthesis intermediates (uridine or orotate). The reversal of both A3G stabilization and antiviral activity confirms the on-target mechanism [1].

Research Context and Alternatives

- The Vif-A3G Axis: A3G is a potent host restriction factor that inhibits HIV-1 by causing lethal hypermutations in the viral DNA. HIV-1 Vif protein counteracts this by targeting A3G for proteasomal degradation. Disrupting this interaction is a validated therapeutic strategy, often termed "therapy by hypermutation" [2] [3] [4].

- Alternative Approaches: Other host-directed mechanisms to stabilize A3G have been identified, providing alternative strategies to this compound:

- Deubiquitinases (DUBs): USP49 directly binds to A3G, removes ubiquitin, and stabilizes it against both Vif-dependent and Vif-independent degradation [5].

- Host Kinases: ASK1 binds to the BC-box in Vif, disrupting the E3 ubiquitin ligase complex formation, which prevents A3G degradation and restores its antiviral activity [6].

Conclusion and Future Directions

For future work, you might consider:

- Exploring the precise molecular link between pyrimidine pools and A3G protein turnover.

- Investigating the A3G-independent antiviral activities of this compound mentioned in the original study.

- Profiling the broader APOBEC3 family, as other members (A3D, A3F) are also restricted by Vif and contribute to antiviral defense [3] [8].

- Assessing potential for combination therapies with existing antiretrovirals to prevent viral escape.

References

- 1. This compound, an Inhibitor of De Novo Pyrimidine Biosynthesis ... [pmc.ncbi.nlm.nih.gov]

- 2. The Current Toolbox for APOBEC Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. APOBEC ENZYMES AS TARGETS FOR VIRUS AND ... [pmc.ncbi.nlm.nih.gov]

- 4. APOBEC3G Antagonism by Vif, or When Structure Meets ... [pubmed.ncbi.nlm.nih.gov]

- 5. USP49 potently stabilizes protein by removing ubiquitin... APOBEC 3 G [elifesciences.org]

- 6. ASK1 restores the antiviral activity of APOBEC3G by ... [nature.com]

- 7. , an inhibitor of de novo pyrimidine biosynthesis, augments... This compound [pubmed.ncbi.nlm.nih.gov]

- 8. APOBEC3-Related Editing and Non-Editing Determinants ... [mdpi.com]

kinetic study of Redoxal inhibition mechanism

Kinetic Parameters of Redoxal Inhibition

This compound is a non-competitive inhibitor of mitochondrial dihydroorotate dehydrogenase (DHODH), and its inhibition pattern differs from other known inhibitor classes like cinchoninic, isoxazol, and naphthoquinone derivatives [1].

The table below summarizes the steady-state inhibition constants for this compound against human and rat DHODH:

| Enzyme Source | Kic (nM) | Kiu (nM) |

|---|---|---|

| Human DHODH | 402 | 506 |

| Rat DHODH | 116 | 208 |

Key Interpretation:

- Kic: The inhibition constant for the binding of the inhibitor to the enzyme-substrate complex.

- Kiu: The inhibition constant for the binding of the inhibitor to the free enzyme.

- The values indicate that this compound is a potent inhibitor for both species, with a slightly higher affinity for the rat enzyme. The non-competitive mechanism suggests that this compound binds to a site distinct from the substrate-binding pocket [1].

Experimental Insights & Biological Context

Available search results provide some methodological context and highlight the broader significance of DHODH inhibition.

- Enzyme Source and Assay: The kinetic parameters were determined using purified recombinant human and rat DHODH [1]. This is a standard approach for rigorous kinetic characterization, isolating the enzyme's activity from other cellular components.

- Biological Validation and Broader Mechanism: Beyond pure enzyme kinetics, studies in human mitochondria confirmed that this compound inhibits DHODH activity (measured via DHO-induced respiration) without significantly affecting NADH-induced respiration, indicating selectivity [1].

- Furthermore, research has identified that this compound's inhibition of de novo pyrimidine biosynthesis has significant downstream effects. It can stabilize the antiviral protein APOBEC3G (A3G), thereby inhibiting HIV replication. This effect was reversed by adding uridine or orotate, confirming that the antiviral activity is on-target through the disruption of pyrimidine biosynthesis [2].

Key Considerations for Experimental Design

Based on the search results and general biochemical principles, here are critical factors to consider when designing kinetic studies of DHODH inhibition:

- Enzyme System: Decide whether to use purified recombinant protein (for detailed mechanism) or isolated mitochondria (for a more physiological context). The search results utilized both [1] [3].

- Cofactor Ubiquinone (CoQ): DHODH is a flavin-dependent enzyme that uses ubiquinone as its physiological oxidant [3]. The concentration and type of CoQ used (e.g., CoQ1, CoQ10) are critical variables, as some inhibitors affect the CoQ-dependent oxidative half-reaction.

- Distinguishing Binding Sites: Mutagenesis studies, as referenced in the search results, can help map the inhibitor binding site relative to the substrate (dihydroorotate) and cofactor (ubiquinone) sites [3]. This is key to understanding the inhibition mechanism (competitive, non-competitive, etc.).

DHODH Catalytic Cycle & this compound Inhibition

The following diagram illustrates the catalytic cycle of the Family 2 DHODH enzyme and the postulated point of inhibition for this compound, based on its non-competitive mechanism.

The diagram shows the two distinct half-reactions of the DHODH catalytic cycle. This compound's non-competitive inhibition likely affects the oxidative half-reaction, where the reduced flavin (FMN) is re-oxidized by ubiquinone (CoQ) [1] [3].

Research Implications and Future Directions

The search results indicate that this compound is a well-characterized DHODH inhibitor, but its non-competitive mechanism and distinct binding pattern present opportunities for further research.

- Binding Site Elucidation: The exact binding site of this compound on DHODH could be confirmed and visualized through techniques like X-ray crystallography or cryo-electron microscopy.

- Species Selectivity: The differences in Kic and Kiu values between human and rat enzymes highlight the importance of testing inhibitors across species, especially in pre-clinical drug development [1].

- Therapeutic Potential: The demonstrated link between DHODH inhibition, pyrimidine depletion, and augmentation of innate antiviral defenses (e.g., A3G stabilization) validates DHODH as a drug target for diseases like cancer and viral infection [2] [4].

References

- 1. This compound as a new leadstructure for dihydroorotate ... [sciencedirect.com]

- 2. This compound, an inhibitor of de novo pyrimidine biosynthesis ... [sciencedirect.com]

- 3. Analysis of Flavin Oxidation and Electron Transfer ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Redox Landscape in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Profile of Redoxal in HIV Research

The table below summarizes the key experimental data and findings from the primary research on Redoxal [1].

| Parameter | Experimental Findings/Description |

|---|---|

| Primary Target/Mechanism | Inhibition of Dihydroorotate Dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine biosynthesis [1]. |

| Antiviral Mechanism | Augmentation of APOBEC3G (A3G) antiviral activity by stabilizing the A3G protein and increasing its incorporation into virions. Reported to be A3G-dependent [1]. |

| Rescue Experiment | Treatment with uridine or orotate (pyrimidine synthesis intermediates) diminished this compound-induced stabilization of A3G and its antiviral activity [1]. |

| Initial Screening | Identified from a library of 307,520 compounds in a TR-FRET screen for inhibitors of the HIV-1 Vif-A3G interaction [1]. |

| Cytotoxicity | The related compound Lomofungin, identified in the same screen, was not pursued further due to cytotoxicity. This compound was advanced for further study [1]. |

Proposed Experimental Workflow & Mechanism

The original study proposed a mechanism of action for this compound based on a series of experiments. The workflow for validating this mechanism can be conceptualized as follows, integrating the key assays that were likely employed [1].

The diagram above illustrates the logical flow from initial discovery to mechanistic confirmation. The core discovery was that this compound inhibits Dihydroorotate Dehydrogenase (DHODH). By blocking this key enzyme in the de novo pyrimidine biosynthesis pathway, this compound creates a cellular pyrimidine deficit. This deficit, in turn, leads to the stabilization of the host restriction factor APOBEC3G (A3G) and increases its packaging into new viral particles. A3G then exerts its antiviral effect by causing hypermutations in the newly synthesized viral DNA. The key evidence for this mechanism is that adding back uridine or orotate (bypassing the DHODH block) reverses this compound's antiviral effects [1].

Inferred Core Protocol Elements

While a complete step-by-step protocol is not available in the search results, the key experiments from the foundational study can be reconstructed as follows [1].

Cell Culture and Antiviral Assay

- Cell System: Use peripheral blood mononuclear cells (PBMCs) for assessing HIV-1 replication.

- Infection and Treatment: Infect cells with HIV-1 and treat with this compound at various concentrations.

- Viral Replication Measurement: Quantify viral replication over time using assays such as p24 ELISA or RT-PCR for viral RNA.

Mechanism of Action Studies

- A3G Protein Stabilization:

- Treat HIV-infected cells with this compound.

- Perform cell lysis and analyze A3G protein levels by Western blotting.

- A3G Virion Incorporation:

- Purify viral particles from the supernatant of this compound-treated, HIV-infected cells.

- Analyze A3G content within the virions via Western blotting against a viral structural protein (e.g., p24) for normalization.

- Metabolic Rescue Experiment:

- Co-treat HIV-infected cells with this compound and pyrimidine pathway intermediates (uridine or orotate).

- Assess whether the addition reverses the antiviral effect and A3G stabilization, confirming the on-target DHODH inhibition.

Important Research Context

- Proof-of-Concept Stage: It is critical to note that this compound's data represents an early proof-of-concept discovery. The research served to validate the Vif-A3G axis and pyrimidine biosynthesis as a potential therapeutic target, rather than developing this compound itself as a clinical candidate [1].

- Limited Follow-up: The search did not identify any recent publications, clinical trials, or commercial development involving this compound, suggesting that this specific compound may not have been advanced further.

- Contemporary Research Focus: Current HIV research, as seen in recent conferences like EACS 2025, is focused on other long-acting agents such as lenacapavir, islatravir, and broadly neutralizing antibodies (bNAbs) [2].

References

Application Note: Assessing Redoxal as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

1. Introduction Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, making it a valuable target for antiproliferative and immunosuppressive drugs [1]. Redoxal (2,2'-[3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)diimino]bis-benzoic acid) has been identified as a lead structure for DHODH inhibitors with a distinct inhibition mechanism compared to classic inhibitors like Brequinar or Teriflunomide [2] [1]. This document summarizes the key experimental protocols and kinetic data for characterizing this compound's inhibition of DHODH.

2. Key Experimental Findings and Data The table below summarizes quantitative data from foundational this compound studies.

| Parameter | Human DHODH | Rat DHODH | Experimental Model |

|---|---|---|---|

| Inhibition Constant (Kic) | 402 nM | 116 nM | Purified Recombinant Enzyme [2] |

| Inhibition Constant (Kiu) | 506 nM | 208 nM | Purified Recombinant Enzyme [2] |

| Inhibition Type | Non-competitive | Non-competitive | Kinetic Analysis [2] |

| Mitochondrial Respiration (NADH) | No inhibition | No inhibition | Isolated Mitochondria [2] |

| Mitochondrial Respiration (Succinate) | Marginal inhibition | Marginal inhibition | Isolated Mitochondria [2] |

| Antiviral Activity (HIV-1) | IC₅₀: 1.37 μM (in PBMCs) | Not Reported | Cell-Based Assay [3] |

3. Detailed Experimental Protocols Below are detailed methodologies for key experiments based on the search results.

Kinetic Inhibition Assay using Purified DHODH

This protocol determines the mechanism and potency of this compound's inhibition.

- Objective: To determine the inhibition constants (Kic and Kiu) and type of inhibition for this compound against human DHODH.

- Materials:

- Method:

- Prepare a series of reactions with a fixed concentration of DHODH and varying concentrations of both the substrate (DHO) and this compound.

- Initiate the reaction by adding the electron acceptor.

- Monitor the initial reaction rate by measuring the increase in absorbance at 450 nm (reflecting ubiquinone reduction) or at 550-600 nm using a coupled assay with a redox-sensitive dye.

- For each this compound concentration, plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation.

- Re-plot the data as Lineweaver-Burk (double-reciprocal) plots. A non-competitive inhibitor will produce a family of lines that intersect on the x-axis.

- Calculate the inhibition constants Kic (competitive component) and Kiu (uncompetitive component) by fitting the data to equations for non-competitive inhibition.

- Expected Outcome: The study by [2] confirmed this compound acts as a non-competitive inhibitor for both human and rat DHODH, meaning it can bind to both the enzyme and the enzyme-substrate complex.

Cell-Based Antiviral and Rescue Assay

This protocol evaluates the functional cellular consequences of DHODH inhibition and confirms target specificity.

- Objective: To assess the antiviral effect of this compound and confirm its action is via pyrimidine depletion.

- Materials:

- Method:

- Infect PBMCs with the virus.

- Treat cells with a dose range of this compound.

- Incubate for a defined period (e.g., 5-7 days).

- Measure viral replication using an appropriate method (e.g., p24 ELISA for HIV).

- To confirm the mechanism is through inhibition of the de novo pyrimidine pathway, repeat the assay in the presence of high concentrations of exogenous uridine (e.g., 200 μM) or orotate [3]. These intermediates bypass the DHODH block.

- Measure cell viability in parallel to determine compound cytotoxicity (TC₅₀).

- Expected Outcome: this compound should inhibit viral replication in a dose-dependent manner. This antiviral effect should be significantly reduced or abolished by the addition of uridine/orotate, confirming that the effect is due to pyrimidine depletion and not off-target toxicity [3].

Experimental Workflow and Inhibition Mechanism

The diagram below illustrates the logical workflow for characterizing a DHODH inhibitor like this compound, from biochemical analysis to cellular validation.

The following diagram illustrates the non-competitive inhibition mechanism of this compound within its mitochondrial context, contrasting it with the normal enzymatic reaction.

Important Considerations for Protocol Adaptation

- Modern Context: The foundational studies on this compound are from the early 2000s or earlier [2] [1]. Recent research, as seen in the search results, has shifted toward newer, more potent DHODH inhibitors with improved efficacy and selectivity profiles, such as NK-A 17E-233I for cancer [4] and Compound 11 for antiviral therapy [5].

- Mitochondrial Toxicity: Early studies noted that this compound did not significantly inhibit NADH or succinate-induced mitochondrial respiration, which is a positive indicator of its selectivity for DHODH over other mitochondrial complexes [2]. This is a key parameter to check for any new DHODH inhibitor to rule out general mitochondrial toxicity.

- Rescue Experiments: The use of uridine/orotate to rescue the phenotypic effect (e.g., antiviral activity) remains a gold-standard method to confirm that a compound's effect is specifically due to DHODH inhibition and pyrimidine depletion [3] [6].

Finding More Detailed Protocols

To obtain more granular protocol details (e.g., exact buffer compositions, enzyme purification steps, or assay plate configurations), I suggest you:

- Search for Full Texts: Use resources like PubMed Central to locate the full-text versions of the papers cited here [2] [3] [1].

- Consult Method Sections: Pay close attention to the "Materials and Methods" sections of papers discussing newer DHODH inhibitors like Meds433 [6] or isobavachalcone [7], as they often contain detailed, modernized assay protocols that can be directly adapted for use with this compound.

References

- 1. Functional Expression of Human Dihydroorotate Dehydrogenase... [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a new lead structure for dihydroorotate ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an Inhibitor of De Novo Pyrimidine Biosynthesis ... [pmc.ncbi.nlm.nih.gov]

- 4. NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate... [jeccr.biomedcentral.com]

- 5. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 6. Dihydroorotate dehydrogenase inhibition reveals ... [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of dihydroorotate ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for TR-FRET Screening in Drug Discovery

Introduction to TR-FRET Technology

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful homogeneous assay technology that combines the sensitivity of fluorescence with time-resolved detection to minimize background interference. This technique has become indispensable in drug discovery for studying biomolecular interactions, including protein-protein interactions, enzyme activity, and cellular signaling pathways. TR-FRET operates on the principle of Förster Resonance Energy Transfer, where energy is non-radiatively transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 10-100 Å) [1] [2]. The "time-resolved" aspect refers to the use of lanthanide fluorophores (europium or terbium cryptates/chelates) as donors, which exhibit long-lived fluorescence emissions (milliseconds) compared to traditional fluorophores (nanoseconds) [3]. This allows for a delay between excitation and measurement, during which short-lived background fluorescence decays, resulting in significantly improved signal-to-noise ratios [2] [3].

TR-FRET assays are particularly valuable for high-throughput screening (HTS) campaigns because they offer a homogeneous, mix-and-read format that requires no separation steps, making them amenable to automation and miniaturization [1] [4]. The ratiometric measurement of acceptor-to-donor emission corrects for well-to-well variability, while the time-resolved detection minimizes compound interference, a common challenge in HTS [4] [2]. These characteristics make TR-FRET especially suitable for identifying inhibitors of protein-protein interactions (PPIs), which have emerged as promising therapeutic targets but often pose challenges for conventional screening approaches [4] [5].

Key Applications of TR-FRET Screening

TR-FRET has been successfully implemented across diverse biological targets and pathways. The table below summarizes several specific applications documented in recent literature, highlighting the versatility and robustness of this technology platform.

Table 1: Key Applications of TR-FRET Screening in Biomedical Research

| Biological Target | TR-FRET Configuration | Application Purpose | Performance Metrics | Reference |

|---|---|---|---|---|

| UBC13-UEV1A (E2 Enzyme) | Tb-UB (Donor) + Fl-UB (Acceptor) | Identify inhibitors of K63-linked polyubiquitin chain formation | Z' > 0.7; ~5-fold signal window; 384/1536-well format | [1] |

| 14-3-3ζ/Bad Protein-Protein Interaction | Eu-14-3-3 (Donor) + Dy647-pS136-Bad (Acceptor) | Discover disruptors of 14-3-3/client protein interactions | Z' > 0.7; >20 signal-to-background ratio; 1536-well format | [4] |

| Keap1-Nrf2 Protein-Protein Interaction | Tb-anti-His (Donor) + FITC-Nrf2 peptide (Acceptor) | Identify Nrf2 activators via PPI inhibition | Z' = 0.82; high dynamic range; 5h stability | [6] |

| FAK-paxillin Protein-Protein Interaction | Not specified (TR-FRET format) | Identify inhibitors of FAT domain interactions | 384-well low volume; validated with 31,636 compounds | [5] |

The applications demonstrate how TR-FRET can be adapted to various target classes. For enzyme activity monitoring, as in the UBC13 ubiquitination assay, the technology directly measures product formation through the incorporation of labeled substrates into polymeric chains [1]. For protein-protein interactions, TR-FRET typically employs tag-specific labeling strategies (e.g., anti-His antibodies conjugated to lanthanides) to bring donor and acceptor into proximity when binding occurs [4] [6]. The robustness of these assays, evidenced by consistently excellent Z' factors (>0.7), confirms their suitability for high-throughput screening campaigns aiming to identify chemical probes or therapeutic candidates [1] [4] [6].

Detailed Experimental Protocols

TR-FRET Assay Development and Optimization

The development of a robust TR-FRET assay requires careful optimization of multiple parameters to achieve maximum signal-to-background ratio and reproducibility:

Donor-Acceptor Pair Selection: Choose appropriate FRET pairs based on spectral overlap and instrumentation capabilities. Common pairs include Eu cryptate/XL665 or d2 (for red emission) and Tb cryptate/fluorescein or GFP (for green emission) [3]. The Förster radius (R₀), typically 50-90 Å for common pairs, determines the effective distance range for energy transfer [7].

Labeling Strategy: Determine whether to use direct conjugation of fluorophores to biomolecules or indirect approaches utilizing tag-specific antibodies (e.g., anti-His-Eu for His-tagged proteins) [4] [6]. Direct conjugation provides more consistent stoichiometry but may require optimization to prevent interference with binding sites or activity.

Reagent Titration: Systematically titrate both donor- and acceptor-labeled components to identify the optimal concentration ratio that maximizes the FRET signal while minimizing background. For the UBC13 assay, a 15:1 ratio of Fl-Ub:Tb-Ub yielded the strongest signal [1]. Similarly, for the 14-3-3/Bad interaction, careful titration of Eu-14-3-3 and Dy647-pS136-Bad peptide was essential for achieving a robust assay [4].

Buffer Optimization: Identify the optimal buffer composition to maintain protein stability and activity while minimizing background. The UBC13 assay utilized 50 mM HEPES (pH 7.5) containing 0.005% Empigen BB and 0.1 mM DTT [1]. Additives such as BSA (0.1-1%) or detergents (e.g., 0.01-0.1% Tween-20) may reduce nonspecific binding.

Temporal Parameters: Establish optimal incubation time and temperature. The UBC13 assay demonstrated stable TR-FRET signals for at least 8 hours at room temperature, facilitating flexibility in screening workflows [1]. Time-resolved detection typically uses a delay time of 50-100 μs and measurement time of 100-400 μs after excitation [3].

Step-by-Step Screening Protocol

The following protocol outlines a generalized procedure for TR-FRET-based screening, adaptable to various molecular targets:

Table 2: Step-by-Step TR-FRET Screening Protocol

| Step | Procedure | Parameters | Critical Notes |

|---|---|---|---|

| 1. Assay Preparation | Prepare assay buffer; dilute donor/acceptor-labeled molecules to working concentrations | 50 mM HEPES, pH 7.5, 0.005% Empigen BB, 0.1 mM DTT [1] | Maintain consistent temperature; avoid repeated freeze-thaw of reagents |

| 2. Compound Addition | Transfer compounds to assay plates (384 or 1536-well format) | 10-100 nL compound solution in DMSO; final DMSO ≤1% | Use controls: no inhibitor (high signal) and maximal inhibition (low signal) |

| 3. Protein/Reagent Addition | Add donor- and acceptor-labeled components to all wells | Donor: 1-10 nM; Acceptor: 10-100 nM [4] | Use automated dispensers for reproducibility in HTS |

| 4. Incubation | Allow binding/ enzymatic reaction to proceed | 30 min - 4 h at RT or 37°C [1] [6] | Protect from light; stable signal often maintained for hours [1] |

| 5. Plate Reading | Measure time-resolved fluorescence using compatible plate reader | Delay: 50-100 μs; Measurement: 100-400 μs [3] | Ensure proper wavelength settings for donor and acceptor emissions |

The workflow for a TR-FRET screening assay follows a logical sequence from reagent preparation through data acquisition, as visualized below:

Counter-Screen Assay Protocol

To eliminate false positives and identify specific inhibitors, implement a counter-screen assay:

- Objective: Distinguish target-specific inhibitors from compounds that interfere with the TR-FRET detection technology itself [5].

- Format: Use a similar TR-FRET setup with unrelated protein partners that employ the same detection strategy [5].

- Implementation: For the FAK-paxillin screening campaign, researchers developed a counter-screen using CD47 and SIRPα to detect nonspecific inhibitors [5].

- Execution: Test all primary hits from the main screen in the counter-screen at the same concentrations.

- Data Interpretation: Compounds showing significant activity in the main screen but minimal activity in the counter-screen are considered specific inhibitors worthy of further investigation.

Data Analysis and Interpretation

TR-FRET Signal Calculation

TR-FRET signals are expressed as a ratio of acceptor emission to donor emission, which normalizes for well-to-well variability and volume differences [2]. The standard calculation is:

FRET Ratio = (Acceptor Emission Intensity / Donor Emission Intensity) × 10,000

The multiplication factor (typically 10,000) is used to convenient scale the ratio values [3]. For the UBC13 assay, this ratiometric approach yielded a consistent 5-fold increase in the FRET signal in complete reactions compared to controls lacking key components [1]. This ratiometric measurement is crucial for reducing false positives in screening, as it corrects for quenching or compound fluorescence that would affect only one channel [4].

Quality Assessment and Hit Identification

Assay quality and hit identification are critical components of successful screening campaigns:

Z' Factor Calculation: The Z' factor is a statistical parameter used to assess assay quality and robustness for HTS. It is calculated as: Z' = 1 - [3×(σp + σn) / |μp - μn|] where σp and σn are the standard deviations of positive and negative controls, and μp and μn are their means [1] [4]. A Z' factor > 0.5 indicates an excellent assay, with values > 0.7 considered superb [1] [4].

Hit Selection Criteria: Establish thresholds for identifying active compounds based on statistical significance. Common approaches include:

- Percentage Inhibition: Compounds showing >50% inhibition at screening concentration

- Statistical Threshold: Compounds with signals exceeding mean ± 3× standard deviations of controls

- Dose-Response Confirmation: Retest all initial hits in concentration-response curves (typically 8-10 points, 3-fold serial dilutions) to confirm activity and calculate IC₅₀ values [5]

Orthogonal Validation: Confirm hits using alternative technologies such as surface plasmon resonance (SPR) or fluorescence polarization (FP) to eliminate technology-specific artifacts [5]. In the FAK-paxillin campaign, this multi-tiered approach identified 4 specific inhibitors from 31,636 compounds [5].

Technical Considerations and Troubleshooting

Critical Factors for Success

Several technical aspects require careful attention to ensure robust and reproducible TR-FRET results:

Plate Selection: Use black-walled, low-autofluorescence microplates to minimize background and optical cross-talk between wells [2]. Plates with minimal well-to-well variation are essential for achieving excellent Z' factors.

Liquid Handling: Employ automated liquid handlers with precision dispensers to ensure reproducible reagent addition, especially in miniaturized formats (384- or 1536-well) [1] [4]. Variations in DMSO concentration can significantly affect protein interactions, so maintain consistent DMSO levels across all wells (typically ≤1%).

Reader Compatibility: Verify that the plate reader is certified for TR-FRET measurements with appropriate filters, light sources, and time-resolved detection capabilities [3]. Regular calibration with reference compounds is recommended.

Reagent Stability: Lanthanide conjugates are generally stable, but photo-bleaching of organic acceptors can occur. Prepare fresh acceptor solutions frequently and protect from light during incubation [7].

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for TR-FRET Assays

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low FRET Signal | Insufficient donor-acceptor proximity; suboptimal reagent ratios; improper instrument settings | Titrate donor:acceptor ratios; verify binding affinity; confirm reader settings and filter alignment |

| High Background | Nonspecific binding; compound interference; contaminated reagents | Optimize detergent concentrations; include control wells without key components; use time-resolved detection to minimize compound fluorescence |

| Poor Z' Factor | High variability; small signal window; edge effects | Use precision liquid handlers; optimize incubation time; include adequate controls; consider plate layout randomization |

| Inconsistent Results | Reagent degradation; temperature fluctuations; plate reader drift | Prepare fresh reagents; implement temperature control; regular reader maintenance and calibration |

Conclusion

TR-FRET technology represents a robust and versatile platform for high-throughput screening in drug discovery. Its unique combination of homogeneous format, ratiometric measurement, and reduced background interference makes it particularly valuable for challenging targets like protein-protein interactions. The applications summarized herein—from ubiquitination enzymes to various PPIs—demonstrate the broad utility of this method across different target classes [1] [4] [6].

The critical success factors for implementing TR-FRET screening include careful assay optimization, appropriate quality controls, and strategic counter-screening to identify specific inhibitors. When properly executed, TR-FRET assays can maintain excellent performance metrics (Z' > 0.7) even in highly miniaturized formats, enabling efficient screening of large compound collections [1] [4]. The integration of TR-FRET with orthogonal technologies like SPR provides a powerful workflow for validating hits and advancing them through the drug discovery pipeline [5].

As drug discovery increasingly focuses on challenging targets, including PPIs and allosteric regulatory sites, TR-FRET will continue to be an essential tool in the arsenal of screening technologies. Future directions may include more sensitive lanthanide complexes, additional fluorophore pairs with improved spectral properties, and further miniaturization to increase screening throughput while reducing reagent costs.

References

- 1. TR-FRET-Based High-Throughput Screening Assay for ... [pmc.ncbi.nlm.nih.gov]

- 2. Understanding TR-FRET Assays [dcreport.org]

- 3. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

- 4. A Time-Resolved Fluorescence Resonance Energy ... [pmc.ncbi.nlm.nih.gov]

- 5. Development of a high-throughput TR-FRET assay to identify ... [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Homogeneous Time-Resolved ... [sciencedirect.com]

- 7. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Measuring Redoxal Antiviral Activity

Introduction to Redoxal and Its Antiviral Potential

This compound (C₈H₆O₈S₂), a synthetic compound originally identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a promising broad-spectrum antiviral agent with demonstrated activity against multiple viruses including HIV-1 and West Nile virus. As an essential enzyme in the de novo pyrimidine biosynthesis pathway, DHODH represents a critical cellular target whose inhibition disrupts nucleotide pools necessary for viral replication. This compound's unique chemical structure enables it to function as a redox-modulating compound that perturbs cellular metabolic pathways essential for viral propagation while simultaneously enhancing intrinsic antiviral defense mechanisms. [1]

The antiviral activity of this compound was initially discovered through a high-throughput screening approach targeting the HIV-1 Vif-A3G interaction, where it demonstrated significant inhibition of HIV-1 replication in peripheral blood mononuclear cells (PBMCs) with an IC₅₀ of 1.37 μM and minimal cytotoxicity (TC₅₀ >100 μM). This favorable therapeutic index (>73) distinguishes this compound from many conventional antiviral compounds and underscores its potential for further development. Beyond its direct antiviral effects, this compound represents a novel class of host-directed therapeutics that target cellular pathways co-opted by viruses, thereby potentially reducing the likelihood of viral resistance development—a significant limitation of direct-acting antivirals. [1] [2]

Mechanism of Action: Redox Modulation and Antiviral Pathways

Primary Antiviral Mechanisms

This compound exerts its antiviral activity through multiple complementary mechanisms that collectively disrupt viral replication cycles:

Inhibition of Pyrimidine Biosynthesis: this compound directly targets dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for the de novo synthesis of pyrimidines. By inhibiting this critical enzymatic step, this compound depletes cellular pools of uridine monophosphate (UMP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP), thereby limiting nucleotide substrates required for viral RNA and DNA synthesis. This mechanism is confirmed by the observation that supplementation with uridine or orotate—intermediates in pyrimidine synthesis—reverses this compound's antiviral effects and prevents A3G stabilization. [1]

Augmentation of APOBEC3G Antiviral Activity: In HIV-1 infection, this compound stabilizes cellular APOBEC3G (A3G) protein levels and enhances its incorporation into viral particles. A3G is a cytidine deaminase that restricts HIV-1 replication by inducing G-to-A hypermutation in viral DNA during reverse transcription. This compound counteracts the HIV-1 Vif protein, which normally targets A3G for proteasomal degradation, thereby liberating A3G to exert its innate antiviral activity. This A3G-dependent restriction represents a primary mechanism for this compound's anti-HIV-1 activity. [3] [1]

Redox Modulation: As suggested by its name, this compound likely influences cellular redox homeostasis, potentially affecting redox-sensitive signaling pathways that viruses exploit for replication. Numerous viruses, including HIV-1, induce oxidative stress and glutathione depletion to create a cellular environment favorable for replication. By modulating the intracellular redox state, this compound may disrupt these viral strategies, though the precise redox mechanisms remain an area of active investigation. [4] [2]

The following diagram illustrates this compound's multifaceted antiviral mechanisms:

Diagram 1: this compound's Multifaceted Antiviral Mechanisms. This figure illustrates the primary pathways through which this compound exerts its antiviral effects, including DHODH inhibition, A3G stabilization, and redox modulation, ultimately disrupting multiple stages of viral replication.

Quantitative Antiviral Activity Profile

Summary of Antiviral Efficacy

This compound demonstrates potent antiviral activity against multiple virus families, with quantitative measurements revealing consistent efficacy across different experimental systems. The table below summarizes key antiviral activity data for this compound from published studies:

Table 1: Quantitative Antiviral Activity Profile of this compound

| Virus Target | Experimental System | IC₅₀ Value | TC₅₀ Value | Therapeutic Index | Key Mechanisms | Citation |

|---|---|---|---|---|---|---|

| HIV-1 | PBMC infection assay | 1.37 µM | >100 µM | >73 | A3G stabilization, pyrimidine biosynthesis inhibition | [1] |

| West Nile Virus | Not specified in available literature | Reported active | Not specified | Not specified | Pyrimidine biosynthesis inhibition (DHODH inhibition) | [1] |

| HIV-1 | Vif-A3G interaction TR-FRET assay | 12.3 µM (in vitro binding) | N/A | N/A | Direct inhibition of Vif-A3G protein interaction | [1] |

Cytotoxicity Profile

The favorable safety profile of this compound is demonstrated by its high TC₅₀ value (>100 µM) in PBMCs, significantly exceeding its effective antiviral concentrations. This wide therapeutic window (>73-fold) distinguishes it from many antiviral candidates and suggests potential for in vivo application. The cytotoxicity profile appears cell-type dependent, with generally lower toxicity observed in primary cells compared to transformed cell lines. [1]

Experimental Protocols for Antiviral Activity Measurement

HIV-1 Antiviral Potency Assay in PBMCs

4.1.1 Purpose To quantify the inhibitory activity of this compound against HIV-1 replication in primary peripheral blood mononuclear cells (PBMCs) through measurement of viral replication endpoints.

4.1.2 Materials

- Primary human PBMCs from healthy donors

- HIV-1 Ba-L strain (or other relevant strains)

- This compound stock solution (10 mM in DMSO)

- RPMI-1640 complete medium with 10% FBS and IL-2 (20 U/mL)

- p24 antigen ELISA kit or RT-PCR reagents for viral quantification

- Cell viability assay kit (MTT or XTT)

4.1.3 Procedure

- Isolate PBMCs from healthy donor blood using Ficoll density gradient centrifugation

- Stimulate PBMCs with PHA (5 μg/mL) for 48-72 hours in complete RPMI-1640 with IL-2

- Infect activated PBMCs with HIV-1 Ba-L at MOI 0.01 for 2-4 hours

- Wash cells to remove unbound virus and seed in 96-well plates (2×10⁵ cells/well)

- Treat infected cells with this compound at serial dilutions (0.1-100 μM) in triplicate

- Include untreated infected controls (virus control) and uninfected controls (cell control)

- Incubate at 37°C, 5% CO₂ for 5-7 days, replenishing medium and compounds every 2-3 days

- Collect supernatant for viral load quantification and assess cell viability

4.1.4 Data Analysis

- Measure viral replication by p24 antigen ELISA or viral RNA quantification via RT-PCR

- Assess cell viability using MTT/XTT assay according to manufacturer's protocol

- Calculate IC₅₀ using nonlinear regression analysis of dose-response data

- Determine TC₅₀ from cell viability dose-response curves

- Compute therapeutic index as TC₅₀/IC₅₀

Vif-A3G Interaction TR-FRET Assay

4.2.1 Purpose To evaluate the effect of this compound on the protein-protein interaction between HIV-1 Vif and the host restriction factor APOBEC3G using time-resolved fluorescence resonance energy transfer (TR-FRET).

4.2.2 Materials

- Purified GST-Vif fusion protein (amino acids 1-94)

- Biotinylated A3G peptide (amino acids 110-148)

- Europium-labeled anti-GST antibody

- Streptavidin-Ulight acceptor fluorophore

- TR-FRET assay buffer

- 384-well low-volume white plates

4.2.3 Procedure

- Dilute GST-Vif and biotinylated A3G peptide to working concentrations in assay buffer

- Add this compound at varying concentrations (0.1-100 μM) to assay plates

- Add GST-Vif protein (5 nM final concentration) to all wells except controls

- Add biotinylated A3G peptide (10 nM final concentration) to all wells

- Incubate for 30 minutes at room temperature to allow binding

- Add Europium-anti-GST antibody and Streptavidin-Ulight (1 nM each)

- Incubate for 1-2 hours at room temperature protected from light

- Measure TR-FRET signal using compatible plate reader (excitation: 320 nm, emission: 615 nm and 665 nm)

4.2.4 Data Analysis

- Calculate FRET ratio as (acceptor emission @ 665 nm)/(donor emission @ 615 nm)

- Normalize data: 0% inhibition = FRET ratio without compound, 100% inhibition = FRET ratio without A3G peptide

- Generate dose-response curves and calculate IC₅₀ using four-parameter logistic fit

APOBEC3G Stabilization Assay

4.3.1 Purpose To assess the effect of this compound on cellular APOBEC3G protein levels and virion incorporation in HIV-1 infected cells.

4.3.2 Materials

- 293T cells or relevant T-cell line (CEM-SS, etc.)

- HIV-1 proviral DNA (Vif-deficient and wild-type)

- This compound stock solution and controls

- Antibodies for A3G Western blot (anti-A3G, anti-actin)

- Proteasome inhibitor (MG132) as positive control

4.3.3 Procedure

- Culture cells in appropriate medium and transfert with HIV-1 proviral DNA ± Vif

- Treat cells with this compound (1-50 μM) 24 hours post-transfection

- Include controls: DMSO vehicle, proteasome inhibitor MG132 (10 μM)

- Harvest cells and culture supernatants 48 hours post-treatment

- Prepare cell lysates for Western blot analysis

- Pellet virions from culture supernatant through sucrose cushion centrifugation

- Analyze A3G levels in cell lysates and virions by Western blot

- Quantify band intensities using densitometry software

4.3.4 Data Analysis

- Normalize A3G band intensities to loading control (actin/GAPDH)

- Calculate fold-increase in A3G levels compared to vehicle control

- Assess A3G virion incorporation relative to viral protein (p24)

The following workflow diagram illustrates the key experimental approaches for evaluating this compound's antiviral activity:

Diagram 2: Experimental Workflow for this compound Antiviral Assessment. This figure outlines the key methodological approaches for evaluating this compound's antiviral properties, spanning from functional antiviral potency to specific mechanism-of-action analyses.

Research Applications and Future Directions

Therapeutic Potential and Combination Strategies

This compound represents a promising host-directed antiviral agent with potential applications in multiple therapeutic contexts. Its mechanism targeting cellular pathways rather than viral proteins suggests potential broad-spectrum activity against diverse viruses dependent on pyrimidine biosynthesis and potentially vulnerable to A3G-mediated restriction. This host-targeting approach may reduce the likelihood of viral resistance development, a significant limitation of direct-acting antivirals. [2] [1]

The dual activity of this compound—simultaneously inhibiting pyrimidine biosynthesis while enhancing intrinsic immunity via A3G—suggests potential for synergistic combinations with direct-acting antivirals. Such combinations could potentially enhance antiviral efficacy while allowing dose reduction of individual agents, potentially mitigating toxicity concerns. Future research should explore rational combination regimens with established antivirals to assess potential synergistic effects. [2]

Protocol Adaptation for Related Viruses

The experimental protocols described for HIV-1 can be adapted for evaluating this compound activity against other viruses:

- Flaviviruses (West Nile, Dengue, Zika): Implement focus-forming assays with Vero or relevant cell lines, quantifying viral RNA reduction via RT-qPCR

- Other Retroviruses: Adapt PBMC assay protocol for HTLV-1 or other retroviruses, maintaining core assessment parameters

- Coronaviruses: Utilize plaque reduction assays in Vero E6 or Calu-3 cells, assessing viral titer reduction via plaque assay or RT-qPCR

When adapting these protocols, virus-specific optimization may include adjusting:

- Cell culture systems permissive for target virus

- Infection parameters (MOI, duration)

- Timing of compound addition relative to infection

- Virus-specific replication readouts

Conclusion

This compound represents a promising antiviral candidate with a unique dual mechanism of action combining pyrimidine biosynthesis inhibition with enhancement of intrinsic immunity through A3G stabilization. The application notes and protocols provided herein offer comprehensive methodologies for evaluating its antiviral activity, mechanism of action, and potential therapeutic utility. The robust antiviral efficacy against HIV-1 (IC₅₀ = 1.37 μM) coupled with a favorable therapeutic index (>73) supports further investigation of this compound as a potential broad-spectrum antiviral agent. Future research directions should include expanded profiling against emerging viruses, detailed mechanistic studies on its redox-modulating properties, and in vivo pharmacokinetic and efficacy studies to advance its therapeutic development.

References

- 1. This compound, an Inhibitor of De Novo Pyrimidine Biosynthesis ... [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular Redox-Modulated Pathways as Targets for ... [pmc.ncbi.nlm.nih.gov]

- 3. , an inhibitor of de novo pyrimidine biosynthesis, augments... This compound [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular redox signaling as therapeutic target for novel ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Investigating Redoxal Effects in Peripheral Blood Mononuclear Cells (PBMCs)

Introduction to Redoxal and Its Significance in PBMC Research

This compound is a promising compound identified through high-throughput screening as an inhibitor of the HIV Vif-A3G interaction, which plays a critical role in viral pathogenesis [1]. This compound exerts its effects through a dual mechanism: directly inhibiting the de novo pyrimidine biosynthesis pathway by targeting dihydroorotate dehydrogenase (DHODH), while simultaneously augmenting APOBEC3G (A3G) antiviral activity by stabilizing A3G protein levels [1]. The compound's unique mechanism of action makes it particularly valuable for studying immunometabolic pathways in immune cells, especially in the context of viral infection and immune cell biology.

Peripheral blood mononuclear cells (PBMCs) serve as an excellent model system for investigating this compound's mechanisms because they contain the relevant cell types (T-cells, B-cells, NK cells, and monocytes) that are affected by HIV infection and are crucial for adaptive immune responses. The study of immunometabolism in PBMCs provides critical insights into the dynamic interplay between cellular metabolism and immune function, which is disrupted in various disease states including viral infections, autoimmune disorders, and cancer [2]. Research utilizing PBMCs enables investigators to work with a readily accessible human tissue source that reflects the physiological state of the immune system, making findings highly translatable to clinical applications.

Table 1: Key Characteristics of this compound and Its Applications in PBMC Research

| Property | Description | Research Significance |

|---|---|---|

| Primary Target | Dihydroorotate dehydrogenase (DHODH) | Inhibits de novo pyrimidine biosynthesis, affecting cellular proliferation |

| Secondary Mechanism | Stabilizes APOBEC3G (A3G) protein | Enhances intrinsic antiviral defense against HIV |

| Cellular Effects | Reduces viral replication, modulates immune cell metabolism | Provides insights into metabolic requirements for immune function |

| Reversal Agent | Uridine or orotate supplementation | Allows for experimental control of pyrimidine biosynthesis pathway |

| Key Readouts | A3G protein levels, viral replication rates, metabolic parameters | Multi-faceted assessment of compound efficacy |

Experimental Workflow for this compound Studies in PBMCs